molecular formula C13H11NO3 B12848537 N-[2-(5-Formyl-2-furyl)phenyl]acetamide

N-[2-(5-Formyl-2-furyl)phenyl]acetamide

Cat. No.: B12848537
M. Wt: 229.23 g/mol
InChI Key: KGXSCTHBHWDSHR-UHFFFAOYSA-N
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Description

Significance of Acetamide-Containing Compounds in Organic Synthesis and Medicinal Chemistry Scaffolds

Acetamide (B32628), with the chemical formula CH₃CONH₂, is the simplest amide derived from acetic acid. nih.govnih.govnih.gov The acetamide functional group is a cornerstone in organic chemistry and is particularly prominent in the field of medicinal chemistry. nih.govrsc.org Acetamides are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. nih.govyoutube.comresearchgate.net The presence of the carbonyl and amine groups allows acetamides to participate in hydrogen bonding, which influences their physical properties like solubility and boiling point. nih.govnih.gov

In medicinal chemistry, the acetamide moiety is a common feature in various drug scaffolds. google.com It is found in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties. google.comrsc.org The development of novel scaffolds containing the acetamide group is an active area of research, as these structures can enhance the efficacy and safety of drug candidates. scribd.com For instance, N-phenylacetamide derivatives have been synthesized and evaluated for their potent anticoagulant and antibacterial activities. chembk.comyoutube.com The versatility of the acetamide group makes it a valuable building block for creating complex molecules with desired therapeutic properties. youtube.com

Importance of Furan (B31954) and Formyl Functional Groups in Organic Chemistry and Chemical Transformations

The furan ring and the formyl group are also of fundamental importance in organic chemistry, offering a wealth of possibilities for synthetic transformations. google.comchemsynthesis.com

Furan , a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. chemsynthesis.comnih.gov Its derivatives are widespread in nature and are known to possess diverse biological activities, making them attractive targets for chemists. chemsynthesis.comsigmaaldrich.com Furan's relatively low resonance energy compared to benzene (B151609) means it can undergo reactions that involve dearomatization under mild conditions, enhancing its synthetic utility. nih.gov It can participate in a variety of reactions, including electrophilic substitution and cycloaddition reactions, which are instrumental in the synthesis of complex molecules. chemsynthesis.com Furthermore, furan derivatives serve as precursors to other important structures; for example, hydrolysis of the furan ring can yield 1,4-dicarbonyl compounds. nih.gov

The formyl group (-CHO) is the functional group that defines aldehydes. google.com It is a highly reactive moiety due to the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. google.com This reactivity allows for a wide range of chemical transformations. For instance, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. chemsynthesis.com Formylation, the introduction of a formyl group into a molecule, is a key reaction in organic synthesis for producing aldehydes, formamides, and formate (B1220265) esters. The formyl group's presence in a molecule opens up numerous pathways for further functionalization and the construction of more complex chemical architectures.

Overview of N-[2-(5-Formyl-2-furyl)phenyl]acetamide as a Chemically Versatile Scaffold

This compound integrates the key features of its three constituent motifs into a single, highly functionalized molecule. The strategic placement of the acetamide, furan, and formyl groups offers a rich platform for chemical diversity and the synthesis of a wide array of derivatives.

The acetamide group attached to the phenyl ring not only influences the electronic properties of the aromatic system but also serves as a site for potential modification or as a key pharmacophore in the design of biologically active molecules. The N-phenylacetamide substructure is a known scaffold in medicinal chemistry, and its incorporation here suggests potential applications in drug discovery. chembk.comyoutube.com

The synthesis of such a molecule would likely involve multi-step sequences, potentially utilizing palladium-catalyzed cross-coupling reactions to form the bond between the furan and phenyl rings, a common strategy for constructing biaryl systems. nih.govrsc.org The subsequent introduction or modification of the formyl and acetamide groups would complete the synthesis.

In essence, this compound is a chemically versatile scaffold that offers multiple points for diversification. Its unique combination of reactive and structurally significant groups makes it an attractive starting material for combinatorial chemistry and the exploration of new chemical space in the pursuit of novel materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[2-(5-formylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-9(16)14-12-5-3-2-4-11(12)13-7-6-10(8-15)17-13/h2-8H,1H3,(H,14,16)

InChI Key

KGXSCTHBHWDSHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(O2)C=O

Origin of Product

United States

Synthetic Methodologies for N 2 5 Formyl 2 Furyl Phenyl Acetamide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the key functional groups—the formyl group and the acetamide (B32628) moiety—on a pre-existing 2-(2-aminophenyl)furan core structure.

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis wikipedia.org. For electron-rich heterocycles like furan (B31954), electrophilic substitution reactions are the most common methods for formylation.

One of the most effective and widely used methods for the formylation of furans is the Vilsmeier-Haack reaction cambridge.orgjk-sci.comorganic-chemistry.org. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) cambridge.orgjk-sci.com. The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich furan ring attacks the electrophilic chloromethyleniminium salt (the Vilsmeier reagent) jk-sci.com. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. For a 2-substituted furan, such as a 2-phenylfuran derivative, formylation typically occurs at the vacant 5-position due to the activating nature of the oxygen atom and directing effects of the existing substituent researchgate.net.

Table 1: Key Features of the Vilsmeier-Haack Reaction for Furan Formylation

FeatureDescription
Reagents N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)
Substrate Electron-rich aromatic or heteroaromatic compounds (e.g., furan derivatives)
Mechanism Electrophilic Aromatic Substitution
Intermediate Iminium Salt
Regioselectivity Typically occurs at the most electron-rich position, often C5 for 2-substituted furans

The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole > furan > thiophene jk-sci.com. The reaction conditions are typically mild, making it compatible with a variety of functional groups.

The formation of the acetamide linkage is a crucial step that can be achieved by N-acetylation of an amino precursor, such as 2-(5-formyl-2-furyl)phenylamine. This transformation is a standard amidation reaction, which can be accomplished using several common acetylating agents.

A prevalent method involves the use of acetyl chloride or acetic anhydride in the presence of a base (like pyridine or triethylamine) or under acidic conditions nih.gov. The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acetylating agent.

Alternatively, the Schotten-Baumann reaction conditions can be employed, which involve reacting the amine with an acid chloride in the presence of an aqueous base ijper.org. N-arylacetamides are significant intermediates in the synthesis of medicinal and agrochemical compounds nih.gov.

Table 2: Common Reagents for N-Acetylation of Anilines

Acetylating AgentTypical Conditions
Acetyl ChlorideAprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine, Et₃N)
Acetic AnhydrideCan be run neat, with an acid catalyst (e.g., H₂SO₄), or a base catalyst
Acetic AcidRequires a coupling agent (e.g., DCC, EDC) or high temperatures for direct thermal amidation

Precursor and Intermediate Chemistry in Synthesis

The synthesis of N-[2-(5-Formyl-2-furyl)phenyl]acetamide relies heavily on the strategic construction of its core structure from simpler precursors. This often involves building the furan ring or, more commonly, coupling pre-functionalized aniline and furan derivatives.

A key strategy for constructing the 2-aryl-furan scaffold is through transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and versatile means to form carbon-carbon bonds between aromatic and heteroaromatic rings.

Palladium-catalyzed cross-coupling reactions are particularly prominent. Methods like the Suzuki, Stille, and Negishi couplings are widely employed. For instance, a Suzuki coupling could involve the reaction of an aminophenylboronic acid derivative with a halogenated 5-formylfuran derivative (e.g., 5-bromo-2-furaldehyde) in the presence of a palladium catalyst and a base. Conversely, a (2-aminophenyl)boronic acid could be coupled with 5-formylfuran-2-boronic acid nih.gov.

Another powerful approach is the direct C-H activation/arylation of the furan ring mdpi.com. This avoids the need to pre-functionalize the furan with a halogen or organometallic group. For example, a furan derivative can be coupled directly with an aryl bromide in the presence of a suitable palladium catalyst system mdpi.com. The synthesis of 2-phenylfuran has been demonstrated via the reaction of a furyl zinc reagent with bromobenzene, catalyzed by a palladium complex prepchem.com.

Halogenated acetyl precursors, such as chloroacetyl chloride, are highly reactive acylating agents used to form α-haloacetamides. These intermediates are versatile synthons for further chemical transformations. In the context of synthesizing the target molecule, an aniline derivative can be acylated with chloroacetyl chloride to produce an N-phenyl-2-chloroacetamide intermediate nih.gov.

The synthesis typically involves reacting the aniline with chloroacetyl chloride, often in a dichloromethane solvent with a base like triethylamine to neutralize the HCl byproduct ijper.orgscispace.com. The resulting 2-chloro-N-arylacetamide can then be subjected to further reactions. For example, the chlorine atom can be displaced by a nucleophile or the entire chloroacetyl group can be part of a larger cyclization or coupling strategy.

Advanced Synthetic Transformations in Scaffold Construction

Modern organic synthesis often seeks to improve efficiency through the development of cascade, domino, or multicomponent reactions. These advanced transformations allow for the construction of complex molecular scaffolds like the one in this compound in a more step-economical fashion.

One advanced strategy involves palladium-catalyzed multicomponent carbonylative synthesis . For example, researchers have developed methods to synthesize 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, carbon monoxide, and a secondary amine nih.gov. This reaction proceeds through a cascade of steps including Csp-H activation, oxidative monoamincarbonylation to form a 2-ynamide intermediate, followed by an intramolecular cyclization and isomerization to form the furan ring nih.gov. While not a direct synthesis of the target molecule, this illustrates a sophisticated approach to building highly functionalized furan-acetamide structures in a single operation.

Another area of advanced synthesis is the development of novel cyclization reactions to form the furan ring itself. While classical methods like the Paal-Knorr synthesis (acid-catalyzed cyclization of 1,4-dicarbonyl compounds) are robust, newer methods offer alternative pathways pharmaguideline.comorganic-chemistry.org. For example, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid entry to furan rings organic-chemistry.org. Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has also emerged as a method for the regioselective synthesis of multisubstituted furans nih.gov. These modern cyclization strategies could be adapted to build the specific 2-phenyl-5-formylfuran scaffold from acyclic precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Furan Linkages

The construction of the aryl-furan core of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are a cornerstone of modern organic synthesis due to their high tolerance for various functional groups and generally high yields. A primary strategy involves the Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an organic halide.

For the synthesis of the target molecule, this could involve the reaction of 2-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan with N-(2-bromophenyl)acetamide. Alternatively, the coupling partners could be 2-(5-formyl-2-furyl)boronic acid and N-(2-halophenyl)acetamide. The Suzuki-Miyaura reaction is favored for its use of stable and commercially available reagents and typically mild reaction conditions.

Another powerful approach is the direct arylation of furan derivatives via C-H activation. This method avoids the pre-functionalization of the furan ring (i.e., the synthesis of a furan-boronic acid or ester), making it a more atom-economical process. For instance, the direct coupling of 2-furaldehyde with an N-(2-halophenyl)acetamide derivative can be catalyzed by a palladium salt in the presence of a suitable ligand and base. Research has demonstrated the feasibility of direct arylation of 2-furaldehyde with various aryl halides, providing a direct route to 5-aryl-2-formylfuran derivatives. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high regioselectivity and yield.

Table 1: Example Conditions for Palladium-Catalyzed Direct Arylation of Furans

Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ (1-5) P(o-tol)₃ K₂CO₃ / KOAc DMA / Toluene 100-150 Moderate to Good
PdCl₂(P(Cy)₃)₂ (5) - K₂CO₃ DMA 150 Good

Note: This table represents typical conditions for the direct arylation of furan derivatives and not specifically for the synthesis of this compound.

Directed Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique relies on the use of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new functional group with high precision.

In a potential synthetic route to this compound, the acetamide group (-NHAc) can serve as a potent DMG. Starting with a precursor like N-(2-furylphenyl)acetamide, the acetamide group would direct lithiation to the C3 position of the phenyl ring and the C5 position of the furan ring. The relative acidity of the protons would determine the site of metalation. Assuming preferential metalation at the furan C5 position, subsequent quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would install the required aldehyde group.

The strength of the DMG is a critical factor in the efficiency of DoM. The amide group is considered a strong DMG, capable of effectively directing the metalation process. organic-chemistry.orgbaranlab.org The choice of alkyllithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (typically ethereal solvents like THF or diethyl ether) is also crucial and must be optimized for each specific substrate. uwindsor.ca

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

Strength Directed Metalation Group (DMG)
Strong -OCONR₂, -CONR₂, -SO₂NR₂, Amide
Moderate -OR, -NR₂, -CH₂NR₂

| Weak | -F, -Cl, -CF₃ |

This table provides a general hierarchy of DMG strength based on literature reports. organic-chemistry.orgbaranlab.org

C-H Functionalization Approaches

C-H functionalization has emerged as a highly efficient and environmentally attractive synthetic strategy, as it avoids the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound, C-H functionalization can be applied to form the key aryl-furan bond. As mentioned in section 2.3.1, the palladium-catalyzed direct arylation of furans is a prime example of this approach. acs.org

This methodology involves the direct coupling of a furan C-H bond with an aryl halide. In the context of the target molecule, this would entail the reaction of 2-furaldehyde with an N-(2-halophenyl)acetamide. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the C-H activation step. While highly promising, a challenge with C-H functionalization can be controlling regioselectivity, especially in substrates with multiple activatable C-H bonds. However, in the case of 2-furaldehyde, the C5 position is electronically favored for substitution, often leading to high regioselectivity.

Recent advancements have also explored rhodium-catalyzed C-H functionalization for the synthesis of furans from acyclic precursors, showcasing the versatility of this approach in building the furan ring itself. nih.gov Although this may not be the most direct route to the target molecule, it highlights the broad applicability of C-H activation in heterocyclic chemistry. The high sensitivity of some furan derivatives to harsh reaction conditions necessitates the development of new, milder catalytic methods for their C-H functionalization. nih.gov

Optimization of Reaction Conditions and Scalability for Production

The transition from a laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound, particularly via a palladium-catalyzed cross-coupling route like the Suzuki-Miyaura reaction, several parameters must be considered.

Key variables for optimization include the choice and loading of the palladium catalyst and ligand, the type and amount of base, the solvent system, the reaction temperature, and the reaction time. boisestate.educovasyn.comresearchgate.net For example, in Suzuki-Miyaura couplings, a systematic screening of different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane, water/organic mixtures) is often performed to identify the optimal conditions for maximizing yield and minimizing impurities. boisestate.edunih.gov

Table 3: Parameters for Optimization in Palladium-Catalyzed Cross-Coupling

Parameter Variables to Consider Impact on Reaction
Catalyst/Ligand Pd source, ligand type, catalyst loading Activity, stability, selectivity, cost
Base Type (inorganic/organic), concentration Activation of boronic acid, catalyst stability
Solvent Polarity, aprotic/protic Solubility of reagents, reaction rate, temperature control
Temperature Reaction temperature Reaction kinetics, side reactions, catalyst decomposition

| Reagent Addition | Rate of addition, stoichiometry | Control of exotherms, minimization of side products |

Chemical Reactivity and Transformation Chemistry of N 2 5 Formyl 2 Furyl Phenyl Acetamide

Reactions of the Formyl Group

The aldehyde (formyl) function is one of the most versatile functional groups in organic chemistry, readily participating in oxidation, reduction, and condensation reactions.

The formyl group of N-[2-(5-Formyl-2-furyl)phenyl]acetamide can be readily oxidized to the corresponding carboxylic acid, yielding 5-(2-acetamidophenyl)-2-furancarboxylic acid. This transformation is analogous to the oxidation of other 5-substituted furfurals. mdpi.commdpi.com The oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a well-studied process, often proceeds through a 5-formyl-2-furancarboxylic acid (FFCA) intermediate. mdpi.comresearchgate.net Various catalytic systems, including those based on precious metals (e.g., Pt, Au) and non-precious transition metals (e.g., Mo-V oxides), have proven effective for this type of conversion under mild conditions. mdpi.comresearchgate.net Biocatalytic methods, employing specific enzymes like vanillin dehydrogenases, have also been developed for the oxidation of furan (B31954) aldehydes to their corresponding carboxylic acids. mdpi.com For this compound, standard laboratory oxidizing agents would also be effective.

Table 1: Potential Oxidation Reactions of the Formyl Group

Oxidizing System Expected Product
Pt or Au-based catalysts with O₂ 5-(2-Acetamidophenyl)-2-furancarboxylic acid
Molybdenum-Vanadium Oxide (Mo-V-O) 5-(2-Acetamidophenyl)-2-furancarboxylic acid

The formyl group is susceptible to reduction to a primary alcohol, which would convert this compound into N-[2-[5-(hydroxymethyl)-2-furyl]phenyl]acetamide. This transformation can be achieved with a variety of reducing agents. Common laboratory reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for the chemoselective reduction of aldehydes in the presence of less reactive groups like amides. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, although care must be taken as they can also reduce the amide functionality under more forcing conditions. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is another effective method. A sequence involving formylation followed by a B(C₆F₅)₃-catalyzed reduction with a hydrosilane can be a chemoselective method for deoxygenating certain alcohols, though in the case of furan aldehydes, it typically leads to the corresponding alcohol. d-nb.info

The electrophilic carbon of the formyl group readily reacts with nucleophiles, forming the basis for numerous condensation reactions.

Schiff Base Formation: In the presence of primary amines, this compound can form imines, commonly known as Schiff bases. rsc.orgmdpi.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration, typically under mildly acidic conditions to facilitate the removal of water. The resulting Schiff bases are valuable intermediates for the synthesis of other nitrogen-containing compounds. The reaction is reversible and the stability of the resulting imine can be influenced by factors such as intramolecular hydrogen bonding. rsc.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium salt. nih.gov For this compound, this reaction would produce a new carbon-carbon double bond, yielding α,β-unsaturated products. nih.govmdpi.com This reaction is synthetically useful for extending carbon chains and creating conjugated systems. The choice of the active methylene compound determines the nature of the final product.

Table 2: Examples of Knoevenagel Condensation Reactions

Active Methylene Compound Product Structure after Condensation
Malononitrile 2-{[5-(2-Acetamidophenyl)-2-furyl]methylene}malononitrile
Diethyl malonate Diethyl 2-{[5-(2-Acetamidophenyl)-2-furyl]methylene}malonate

Transformations Involving the Furan Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its aromaticity is less pronounced than that of benzene (B151609), and it can undergo ring-opening reactions under certain conditions. chemicalbook.com

Furan undergoes electrophilic aromatic substitution more readily than benzene, often with mild reagents and under gentle conditions. pearson.com The substitution typically occurs preferentially at the C2 (α) position, and if that is blocked, at the C5 position. chemicalbook.com In this compound, both the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution on the furan ring would have to occur at the less reactive C3 or C4 positions.

The directing effects of the existing substituents must be considered. The N-(2-acetamidophenyl) group at C2 and the formyl group at C5 are both electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Consequently, more forcing conditions might be required for reactions like nitration, sulfonation, or halogenation. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com For monosubstitution, milder conditions are necessary. For the target molecule, bromination with a reagent like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C3 or C4 position.

Nitration: Furan is sensitive to strong acids, so nitration is typically carried out with a mild nitrating agent like acetyl nitrate at low temperatures to avoid ring degradation. pharmaguideline.com

The furan ring is susceptible to cleavage under strongly acidic or certain oxidative conditions. pharmaguideline.com The presence of electron-withdrawing substituents can sometimes stabilize the ring against acid-catalyzed polymerization and subsequent ring-opening. pharmaguideline.com However, strong acids can protonate the ring, leading to a loss of aromaticity and initiating ring-opening cascades. nih.gov For instance, the polymerization of furfuryl alcohol in the presence of acid and water can lead to the formation of carbonyl-containing moieties through the cleavage of the furan ring. nih.gov Similarly, treatment of this compound with strong aqueous acid could potentially lead to hydrolysis and the formation of open-chain dicarbonyl compounds. Oxidative ring-opening can also occur with reagents like sodium hypochlorite or hydrogen peroxide. pharmaguideline.com

Reactivity of the Acetamide (B32628) Moiety

The acetamide group, -NHC(O)CH₃, attached to the phenyl ring, is a key site for chemical transformations, including reactions at the nitrogen atom and cleavage of the amide bond.

The nitrogen atom of the acetamide group in this compound is nucleophilic and can participate in various functionalization reactions. Alkylation of the amide nitrogen, for instance, can be achieved under basic conditions. researchgate.netsemanticscholar.org The use of a base is crucial to deprotonate the amide, generating a more nucleophilic amidate anion that can then react with an alkylating agent, such as an alkyl halide. semanticscholar.org Phase-transfer catalysts can also be employed to facilitate these N-alkylation reactions. semanticscholar.org The choice of base, solvent, and reaction temperature can influence the yield and selectivity of the N-alkylation product. researchgate.net While amides are generally weaker bases than amines, direct substitution on the nitrogen atom can occur, particularly under strongly alkaline conditions where the amidate anion is the reactive species. researchgate.net

Table 1: Potential N-Functionalization Reactions of the Acetamide Moiety

Reaction Type Reagents and Conditions Expected Product
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) N-Alkyl-N-[2-(5-Formyl-2-furyl)phenyl]acetamide

It is important to note that O-alkylation can sometimes compete with N-alkylation, leading to the formation of imino ethers, although the N-alkylated products are generally the thermodynamically more stable isomers. researchgate.net

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. youtube.comlibretexts.orgkhanacademy.orgyoutube.com This reaction breaks the amide linkage to yield a carboxylic acid and an amine.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. khanacademy.org The amine is protonated under these conditions to form an ammonium salt. youtube.com

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate which then expels the amine anion. A final proton transfer from the initially formed carboxylic acid to the amine anion yields a carboxylate salt and the free amine. youtube.comyoutube.com

Beyond hydrolysis, the amide bond can potentially undergo transamidation reactions, where the acetamido group is exchanged with a different amine, although this often requires harsh conditions or the use of metal catalysts. dntb.gov.uasemanticscholar.orgresearchgate.net

Phenyl Ring Functionalization

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being influenced by the directing effects of the substituents.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. ucalgary.cascranton.edu This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. blogspot.com The 2-(5-formyl-2-furyl) group at the 2-position of the phenyl ring will sterically hinder the ortho position (position 3), suggesting that electrophilic attack will preferentially occur at the para position (position 5) and the other ortho position (position 6).

Based on the principles of electrophilic aromatic substitution on acetanilides, specific halogenation and nitration reactions can be predicted for this compound.

Halogenation: The bromination of acetanilide, for example, typically yields the para-bromo derivative as the major product, with a smaller amount of the ortho-isomer. acs.org This selectivity is attributed to the steric hindrance of the acetamido group at the ortho positions. quora.com For this compound, halogenation is expected to occur primarily at the para position (position 5) relative to the acetamido group. Highly regioselective ortho-halogenation of acetanilides can also be achieved using palladium catalysis. nih.govsemanticscholar.orgresearchgate.net

Nitration: The nitration of acetanilide with a mixture of concentrated nitric and sulfuric acids predominantly yields p-nitroacetanilide. blogspot.comstmarys-ca.edu The acetamido group moderates the reactivity of the aromatic ring compared to an amino group, preventing polysubstitution and oxidation that can occur with aniline itself. ucalgary.caquora.com Therefore, nitration of this compound is expected to yield the 5-nitro derivative as the major product.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction Reagents Predicted Major Product
Bromination Br₂ / Acetic Acid N-[5-Bromo-2-(5-formyl-2-furyl)phenyl]acetamide

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the formyl group, the furan ring, the acetamide moiety, and the phenyl ring—necessitates a consideration of chemoselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. wikipedia.orgyoutube.comyoutube.com

The furan ring is generally more susceptible to electrophilic attack than the benzene ring. pearson.comchemicalbook.comquora.com Electrophilic substitution on furan occurs preferentially at the 2-position (alpha to the oxygen). pearson.comchemicalbook.comquora.comstudy.com In this compound, the furan ring is substituted at the 2- and 5-positions. The formyl group at the 5-position is an electron-withdrawing group, which deactivates the furan ring towards further electrophilic substitution.

The formyl group itself is an electrophilic center and can undergo nucleophilic addition reactions, such as reaction with Grignard reagents or Wittig reagents. researchgate.net The acetamide group can be hydrolyzed under acidic or basic conditions, as discussed previously.

Therefore, the outcome of a reaction will depend on the nature of the reagents and the reaction conditions. For example, under conditions for electrophilic aromatic substitution, the more activated phenyl ring is likely to react in preference to the deactivated furan ring. Conversely, under conditions of nucleophilic attack, the formyl group is the most likely site of reaction. The use of protecting groups may be necessary to achieve selective transformations of one functional group in the presence of others. wikipedia.orgyoutube.com

In-depth Structural and Spectroscopic Analysis of this compound

The requested article on the structural elucidation and advanced characterization of the chemical compound this compound cannot be generated at this time. Extensive searches for specific spectroscopic and crystallographic data for this compound have not yielded any published scientific literature containing the necessary detailed experimental findings.

To provide a thorough and scientifically accurate article as outlined, specific data from Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be required. Furthermore, a discussion of its solid-state properties would necessitate data from X-ray Crystallography and Hirshfeld Surface Analysis.

Despite a comprehensive search of scientific databases and chemical literature, no experimental data for this compound across these analytical techniques could be located. While information exists for structurally related compounds, such as other acetamide or furan-containing molecules, this information is not applicable to the specific compound . The generation of an article without this foundational data would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research containing the comprehensive characterization of this compound is published, it is not possible to fulfill this request.

Computational and Theoretical Studies on N 2 5 Formyl 2 Furyl Phenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of a molecule. Such studies would typically involve calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, electrostatic potential maps, and Mulliken charge distributions. This data provides insight into the molecule's reactivity, stability, and intermolecular interaction sites.

However, a specific DFT analysis for N-[2-(5-Formyl-2-furyl)phenyl]acetamide has not been published. The data that would be presented in the table below is therefore hypothetical and would be the expected outcome of such a study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies. For this compound, this could be applied to understand its synthesis or its conversion into other compounds. For instance, modeling the reaction pathways could clarify the regioselectivity and stereoselectivity of its subsequent transformations. Despite its utility, no specific computational studies on the reaction mechanisms involving this compound have been documented in peer-reviewed literature.

Conformational Analysis and Stereochemical Implications

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This compound has several rotatable bonds, primarily between the phenyl and furan (B31954) rings and around the acetamide (B32628) group. A thorough conformational analysis would identify the most stable conformers and the energy barriers for rotation between them. This has significant implications for the molecule's biological activity and physical properties. To date, no such detailed conformational analysis for this specific molecule has been published.

Advanced Research Applications of N 2 5 Formyl 2 Furyl Phenyl Acetamide

Utilization as a Versatile Building Block in Organic Synthesis

The molecular architecture of N-[2-(5-Formyl-2-furyl)phenyl]acetamide makes it a promising building block for the synthesis of more complex molecules, particularly heterocyclic structures. The aldehyde group on the furan (B31954) ring is a key reactive site, amenable to a wide range of chemical transformations.

Key Reactions and Potential Products:

Reaction TypeReagents and ConditionsPotential Product Class
Reductive AminationAmines, Reducing Agents (e.g., NaBH(OAc)₃)Substituted aminomethyl-furan derivatives
Wittig ReactionPhosphonium ylidesAlkenyl-furan derivatives
Knoevenagel CondensationActive methylene compounds, baseFuran-containing α,β-unsaturated systems
Henry ReactionNitroalkanes, baseNitroaldol adducts
Paal-Knorr Furan Synthesis1,4-dicarbonyl compounds, acid catalystSubstituted furans

The acetamide (B32628) group can also participate in or influence reactions, for instance, through directing effects in electrophilic aromatic substitution on the phenyl ring. The furan ring itself can undergo various transformations, including Diels-Alder reactions, acting as a diene. The combination of these reactive sites allows for a multi-step, divergent synthesis approach, starting from this single precursor to generate a library of diverse compounds.

Design and Synthesis of Complex Molecular Architectures

The structural features of this compound provide a foundation for the design and synthesis of intricate molecular architectures. The planar furan and phenyl rings, connected by a single bond, allow for potential rotational flexibility, which can be constrained through cyclization reactions to create rigid, three-dimensional structures.

For instance, intramolecular reactions involving the formyl and acetamide groups, or with substituents introduced onto the phenyl ring, could lead to the formation of fused heterocyclic systems. Such complex scaffolds are of significant interest in medicinal chemistry as they can present well-defined spatial arrangements of functional groups for interaction with biological targets. The synthesis of such molecules often relies on multi-component reactions or tandem cyclization strategies, where the functionalities of this compound can be strategically exploited.

Exploration in Materials Science for Functional Polymers and Organic Electronics

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The bifunctional nature of this compound, possessing a reactive aldehyde and a modifiable aromatic ring system, makes it a potential monomer for the synthesis of novel functional polymers.

Potential Polymerization Strategies:

Polymerization TypeCo-monomer(s)Potential Polymer Properties
PolycondensationDiamines, DiolsPolyamides, Polyesters with furan moieties
Schiff Base PolymerizationDiaminesConjugated polymers with potential electronic properties

The incorporation of the furan and phenyl rings into a polymer backbone can impart specific properties such as thermal stability, rigidity, and potentially, electronic conductivity after appropriate doping. The formyl group can be utilized for post-polymerization modification, allowing for the tuning of the polymer's properties. In the field of organic electronics, furan-containing conjugated polymers are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties of polymers derived from this compound would depend on the extent of conjugation and the nature of the co-monomers used.

Development of Novel Chemical Scaffolds for Chemical Biology Research

The development of novel chemical scaffolds is crucial for the exploration of biological systems and for drug discovery. The structure of this compound can serve as a core scaffold for the generation of libraries of small molecules for high-throughput screening.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(5-Formyl-2-furyl)phenyl]acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of formyl-containing acetamides typically involves coupling reactions between activated furan derivatives and arylacetamide precursors. For example, analogous syntheses (e.g., 2-(2-formylphenoxy)acetamide) employ nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in acetonitrile) with reflux to enhance reactivity . Key optimization parameters include:

  • Catalyst/base selection : Weak bases like K₂CO₃ minimize side reactions.
  • Temperature control : Reflux (~80°C) balances reaction rate and stability of the formyl group.
  • Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR resolves furyl and acetamide protons (e.g., formyl protons at ~9.8 ppm) .
  • FTIR : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and formyl (C=O) vibrations (~1680 cm⁻¹) .
  • XRD : Provides crystallographic data for unambiguous structural elucidation .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection, referencing pharmacopeial standards .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Strategies include:

  • Cross-validation : Compare NMR/FTIR with computational predictions (e.g., DFT simulations).
  • Crystallography : Single-crystal XRD provides definitive bond-length and angle data .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) and adjust reaction stoichiometry .

Advanced: What strategies mitigate side reactions during formyl group incorporation in acetamide derivatives?

Answer:
The formyl group is prone to oxidation or nucleophilic attack. Mitigation approaches:

  • Protecting groups : Temporarily mask the formyl moiety (e.g., acetal protection) during synthesis .
  • Controlled conditions : Use inert atmospheres (N₂/Ar) and low temperatures (<50°C) to prevent degradation.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) improve regioselectivity in coupling reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at room temperature, away from ignition sources .

Advanced: How should bioactivity studies be designed for novel acetamide derivatives like this compound?

Answer:

  • In vitro assays : Screen for antioxidant activity via DPPH radical scavenging or SOD mimicry .
  • Molecular docking : Predict binding affinity to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
  • Dose-response studies : Establish IC₅₀ values using cell-based models (e.g., HepG2 for cytotoxicity) .

Advanced: How can researchers address stability issues during long-term storage of acetamide derivatives?

Answer:

  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC .
  • Lyophilization : Improve shelf life by converting to stable lyophilized powders .
  • Additives : Include antioxidants (e.g., BHT) to prevent oxidative degradation .

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